![molecular formula C9H16O3 B156086 1,6-Dioxaspiro[4.5]decan-2-ylmethanol CAS No. 83015-88-7](/img/structure/B156086.png)
1,6-Dioxaspiro[4.5]decan-2-ylmethanol
Overview
Description
1,6-Dioxaspiro[45]decan-2-ylmethanol is a chemical compound with the molecular formula C9H16O3 It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a decane ring
Mechanism of Action
1,6-Dioxaspiro[4.5]decan-2-ylmethanol, also known as Compound 6, is a natural product derived from Dacus oleae . The compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action are discussed below.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,6-Dioxaspiro[45]decan-2-ylmethanolThe compound has a density of 1.1±0.1 g/cm3, a boiling point of 248.3±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C. These properties could be influenced by environmental conditions, potentially affecting the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be synthesized through several methods. One common approach involves the reaction of a suitable diol with formaldehyde under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxaspiro[4.5]decan-2-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1,6-Dioxaspiro[4.5]decan-2-ylmethanol and its derivatives have shown promising results in pharmacological studies:
1. Neuroprotective Effects:
Recent studies have evaluated the neuroprotective properties of compounds related to this compound. For instance, a derivative demonstrated significant neuroprotection against oxidative stress induced by hydrogen peroxide (HO) and oligomycin A in neuronal cell lines (SH-SY5Y). The protective effect was quantified as follows:
Compound Concentration (µM) | HO Protection (%) | Oligomycin A Protection (%) |
---|---|---|
0.1 | 83 ± 6 | 81 ± 4 |
1 | 66 ± 4 | 86 ± 5 |
This highlights the potential of these compounds in developing treatments for neurodegenerative diseases.
2. Serotonin Receptor Agonists:
The compound has been explored for its activity as a selective agonist for serotonin receptors, particularly the 5-HT1A receptor. Structural modifications have been made to enhance selectivity and potency, leading to the synthesis of analogues that exhibit improved pharmacological profiles.
Material Science Applications
The unique spirocyclic structure of this compound makes it suitable for various applications in materials science:
1. Polymer Chemistry:
The compound can serve as a building block for creating novel polymeric materials with tailored properties. Its ability to form cross-linked structures can enhance the mechanical strength and thermal stability of polymers.
2. Coatings and Adhesives:
Due to its liquid state and chemical reactivity, it can be incorporated into coatings and adhesives to improve adhesion properties and durability.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound aimed at evaluating their biological activity against specific targets such as serotonin receptors. The synthesized compounds were tested for their binding affinity and functional activity through in vitro assays.
Case Study 2: Neuroprotection in Cellular Models
Another investigation assessed the neuroprotective effects of a specific derivative on SH-SY5Y cells exposed to oxidative stressors. The study concluded that certain modifications to the dioxaspiro framework significantly enhanced neuroprotection compared to unmodified compounds.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: Similar structure but different ring fusion.
Spiro[4.5]decan-2-ylmethanol: Lacks the dioxane ring, resulting in different chemical properties.
The uniqueness of 1,6-Dioxaspiro[4
Biological Activity
1,6-Dioxaspiro[4.5]decan-2-ylmethanol, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and various therapeutic properties associated with this compound.
- Chemical Formula : CHO
- Molecular Weight : 172.22 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a spirocyclic configuration that includes both dioxane and decane components, contributing to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Reaction of Diol with Formaldehyde : Typically conducted under acidic conditions using a catalyst like p-toluenesulfonic acid at elevated temperatures.
- Industrial Processes : Large-scale synthesis may utilize batch or continuous processes optimized for higher yields and purity.
Therapeutic Properties
Research indicates that this compound exhibits various therapeutic properties:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and protecting cells from oxidative stress.
- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from damage induced by oxidative agents like HO and oligomycin A.
Compound Concentration (µM) | HO (195 µM) | Oligomycin A (30 µM) | Rotenone (75 µM) |
---|---|---|---|
15 (1 µM) | 66 ± 4% | 86 ± 5% | 66 ± 2% |
15 (0.1 µM) | 83 ± 6% | 81 ± 4% | 62 ± 2% |
These results indicate significant neuroprotective effects at specific concentrations, highlighting the compound's potential in treating neurodegenerative disorders.
Ecological Roles
The natural occurrence of this compound in plants like Dacus oleae suggests its involvement in ecological interactions and plant defense mechanisms. Its role as a biochemical probe in various biological assays further emphasizes its importance in research.
Study on Neuroprotective Effects
A study conducted by Franchini et al. evaluated the neuroprotective effects of structural analogs of spirocyclic compounds, including derivatives of this compound. The research demonstrated that certain analogs exhibited significant protective effects against oxidative stress in neuronal cell lines, suggesting that modifications to the spirocyclic structure could enhance biological activity.
Antioxidant Potential Assessment
In another investigation, the antioxidant capabilities of various compounds including this compound were assessed using DPPH assays. The results indicated that this compound possesses a notable ability to inhibit lipid peroxidation and scavenge free radicals, which are critical mechanisms in preventing cellular damage.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,4-Dioxaspiro[4.5]decan-2-ylmethanol | Similar spirocyclic structure but different ring fusion | Different chemical reactivity due to structural variations |
Spiro[4.5]decan-2-ylmethanol | Lacks the dioxane ring | Exhibits distinct chemical properties due to absence of dioxane functionality |
The comparative analysis indicates that the unique structural features of this compound contribute to its specific biological activities, distinguishing it from related compounds.
Properties
IUPAC Name |
1,10-dioxaspiro[4.5]decan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-8-3-5-9(12-8)4-1-2-6-11-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBNNFVGHJPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343179 | |
Record name | 1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83015-88-7 | |
Record name | 1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The researchers utilized gas chromatography-mass spectrometry (GC-MS) to separate and identify the various volatile components present in the glandular secretions and emissions of the fruit flies []. This technique allows for both the identification and quantification of different volatile compounds.
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